molecular formula C11H12N2O3 B1531081 Methyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate CAS No. 931098-35-0

Methyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate

Cat. No.: B1531081
CAS No.: 931098-35-0
M. Wt: 220.22 g/mol
InChI Key: DAJLYVDAFQOOOP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate typically involves the reaction of 2-aminobenzoxazole with methyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzoxazole moiety. This interaction can lead to the modulation of biological pathways, resulting in the observed biological activities .

Comparison with Similar Compounds

  • Methyl 3-[(1,3-benzoxazol-2-yl)amino]butanoate
  • Ethyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate
  • Methyl 3-[(1,3-benzoxazol-2-yl)amino]acetate

Comparison: Methyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate is unique due to its specific ester group, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 3-(1,3-benzoxazol-2-ylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-15-10(14)6-7-12-11-13-8-4-2-3-5-9(8)16-11/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJLYVDAFQOOOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC1=NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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